N-Methylmorpholine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

N-Methylmorpholine is synthesized by alkylation of morpholine with chloromethane in sodium hydroxide solution. Optimal conditions include a reaction temperature of 35 ℃, time of 5 hours, and specific molar ratios of reactants, achieving a yield of 85% and purity of 98% (Zhang Xiang, 2003). Alternative green synthesis methods involve the reaction of morpholine with methyl carbonate under conditions that offer environmental benefits and a high yield of 95% (Zhang Lian-hong, 2007).

Molecular Structure Analysis

The molecular structure of N-Methylmorpholine betaine hydrochloride has been elucidated through various spectroscopic and crystallographic techniques. The compound forms stable complexes with mineral acids, and its crystal structure has been determined, revealing significant interactions between the morpholinium protons and halide ions (M. Turnbull, 1997).

Chemical Reactions and Properties

N-Methylmorpholine undergoes various chemical reactions, including thermal degradation and interactions with cyanuric chloride, leading to different products depending on the conditions. Notably, the substance can be oxidized to N-Methylmorpholine-N-oxide, a solvent used in cellulose fiber production, under specific conditions that ensure high yields and purity (A. Potthast et al., 2000).

Physical Properties Analysis

The physical properties of N-Methylmorpholine hydrochloride include its ability to form inclusion compounds with acetonitrile, indicating its versatile solvating properties. The crystal structure of these compounds provides insights into the physical interactions governing its behavior in various solvent systems (Z. Dega‐Szafran et al., 2002).

Chemical Properties Analysis

The chemical properties of N-Methylmorpholine hydrochloride are characterized by its reactivity and interaction with different chemical agents. Studies have shown that it participates in a wide range of chemical processes, from complex formation with acids to its role in synthesizing other compounds. Its behavior in reactions, such as with cyanuric chloride, underscores its utility in organic synthesis (T. Rosenau et al., 2002).

Wissenschaftliche Forschungsanwendungen

-

Cellulose Dissolution and Regeneration

- Field : Industrial Chemistry, Textile Industry

- Application : NMMO is used in the Lyocell process to dissolve cellulose at elevated temperatures, forming a spinnable dope . This is an environmentally friendly method widely used in the textile industry .

- Method : The dissolution process involves breaking the hydrogen bond network of the cellulose and forming a new hydrogen bond with the cellulose at elevated processing temperatures .

- Results : The Lyocell process has been industrialized for many years, employing NMMO as the solvent to directly dissolve cellulose . The NMMO solvent recovery rate as high as 99.5% above is the biggest guarantee to achieve industrialization in the Lyocell process .

-

Generation of Elemental Transition Metal Precipitates in Cellulosic Materials

- Field : Material Science

- Application : Aqueous solutions of NMMO are used as a medium for the generation of transition metal (nano)particles in or on cellulosic materials .

- Method : The role of a reducing agent is taken over by the frequently used NMMO stabilizer propyl gallate, or by cellulose itself, into which carbonyl and carboxyl groups were introduced .

- Results : The study provides interesting mechanistic insights and points to the importance of a precise description of the composition of the chemical systems used .

-

Purification Process and Side Reactions in the NMMO Recovery System

- Field : Industrial Chemistry

- Application : NMMO with a high recovery rate is used as a solvent to directly dissolve cellulose, which is of great significance for the realization of industrialization .

- Method : The NMMO recovery system is generally composed of three major processes: air flotation, ion exchange, and evaporation .

- Results : The production of colored substances is caused by the condensation reaction of N-methylmorpholine (NMM, 1), morpholine (M, 2), 2-Amino-4-methyl-oxazole (3), furfuryl alcohol (4), Morpholinoacetonitrile (5), xylose and NMMO under alkaline and high-temperature conditions .

-

Base Catalyst for Generation of Polyurethanes

- Field : Industrial Chemistry

- Application : NMM is used as a base catalyst for the generation of polyurethanes .

- Method : It is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .

- Results : This application of NMM is widely used in the industrial production of polyurethanes .

-

Reagent in the Synthesis of Active Pharmaceutical Ingredients

- Field : Pharmaceuticals

- Application : NMM serves mainly as a reagent in the synthesis of active pharmaceutical ingredients .

- Method : The specific method of application would depend on the particular pharmaceutical ingredient being synthesized .

- Results : The use of NMM in this context contributes to the efficient production of various pharmaceuticals .

-

Neutralizing Amine for Water Reducible Alkyd Coatings

-

Precursor to N-Methylmorpholine N-Oxide

- Field : Industrial Chemistry

- Application : NMM is the precursor to N-Methylmorpholine N-Oxide, a commercially important oxidant .

- Method : It is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .

- Results : This application of NMM is widely used in the industrial production of various chemicals .

-

Swelling Agent for Cellulosic Pulp

- Field : Material Science

- Application : More dilute aqueous solutions of NMMO have a swelling effect on cellulosic pulp .

- Method : The specific method of application would depend on the particular pulp processing .

- Results : The use of NMMO in this context contributes to the efficient processing of various cellulosic materials .

Safety And Hazards

N-Methylmorpholine hydrochloride is classified as a flammable solid . It may cause respiratory irritation, serious eye irritation, and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, including gloves, protective clothing, eye protection, and face protection when handling this chemical .

Zukünftige Richtungen

N-Methylmorpholine-N-oxide (NMMO) with a high recovery rate is used as a solvent to directly dissolve cellulose, which is of great significance for the realization of industrialization . The NMMO recovery system is generally composed of three major processes: air flotation, ion exchange, and evaporation . The lyocell process, which employs NMMO as the solvent, is a green and environmentally friendly technology, so it is expected to gradually replace the viscose approach .

Eigenschaften

IUPAC Name |

4-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJRKNUKPQBLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

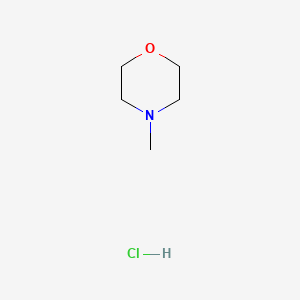

CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-02-4 (Parent) | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60190012 | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmorpholine hydrochloride | |

CAS RN |

3651-67-0 | |

| Record name | N-Methylmorpholinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

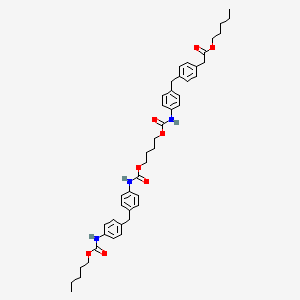

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)